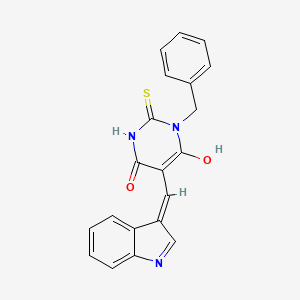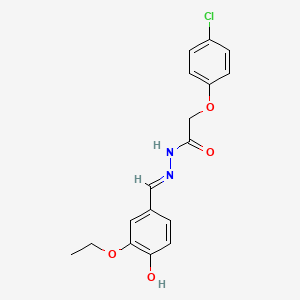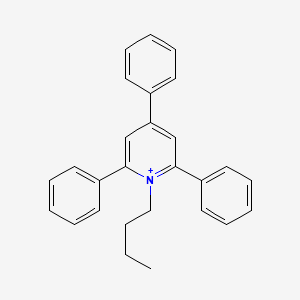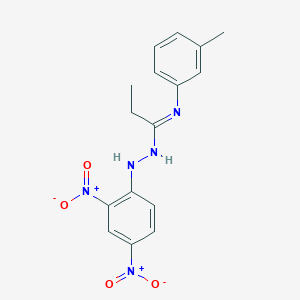
(5E)-1-benzyl-5-(1H-indol-3-ylmethylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-1-Benzyl-5-[(1H-indol-3-yl)methylidene]-2-sulfanylidene-1,3-diazine-4,6-dione is a complex organic compound characterized by its unique structure, which includes an indole moiety and a diazinane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-Benzyl-5-[(1H-indol-3-yl)methylidene]-2-sulfanylidene-1,3-diazine-4,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of an indole derivative with a diazinane-4,6-dione precursor under specific conditions that promote the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide, and a catalyst, such as p-toluenesulfonic acid, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions
(5E)-1-Benzyl-5-[(1H-indol-3-yl)methylidene]-2-sulfanylidene-1,3-diazine-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfanylidene group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or indole moieties, with common reagents including alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated derivatives.
科学研究应用
(5E)-1-Benzyl-5-[(1H-indol-3-yl)methylidene]-2-sulfanylidene-1,3-diazine-4,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of (5E)-1-Benzyl-5-[(1H-indol-3-yl)methylidene]-2-sulfanylidene-1,3-diazine-4,6-dione involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of enzymes involved in oxidative stress pathways, leading to reduced cellular damage. Additionally, the indole moiety may interact with DNA or proteins, influencing cellular processes such as apoptosis or cell proliferation.
相似化合物的比较
Similar Compounds
- (5E)-1-Benzyl-5-[(1H-indol-3-yl)methylidene]-2-thioxo-1,3-diazine-4,6-dione
- (5E)-1-Benzyl-5-[(1H-indol-3-yl)methylidene]-2-oxo-1,3-diazine-4,6-dione
Uniqueness
(5E)-1-Benzyl-5-[(1H-indol-3-yl)methylidene]-2-sulfanylidene-1,3-diazine-4,6-dione is unique due to the presence of the sulfanylidene group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of the indole moiety and the diazinane ring also contributes to its unique properties, making it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C20H15N3O2S |
|---|---|
分子量 |
361.4 g/mol |
IUPAC 名称 |
1-benzyl-6-hydroxy-5-[(E)-indol-3-ylidenemethyl]-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C20H15N3O2S/c24-18-16(10-14-11-21-17-9-5-4-8-15(14)17)19(25)23(20(26)22-18)12-13-6-2-1-3-7-13/h1-11,25H,12H2,(H,22,24,26)/b14-10- |
InChI 键 |
FSGJZCPJROOSNP-UVTDQMKNSA-N |
手性 SMILES |
C1=CC=C(C=C1)CN2C(=C(C(=O)NC2=S)/C=C\3/C=NC4=CC=CC=C43)O |
规范 SMILES |
C1=CC=C(C=C1)CN2C(=C(C(=O)NC2=S)C=C3C=NC4=CC=CC=C43)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![O-{4-[(3-nitrophenyl)carbamoyl]phenyl} dimethylcarbamothioate](/img/structure/B15013873.png)
![2-ethoxy-4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate](/img/structure/B15013885.png)
![2-(4-Bromobenzoyloxy)-4-[(E)-{[(pyridin-3-YL)formamido]imino}methyl]phenyl 4-bromobenzoate](/img/structure/B15013891.png)
![Benzene-1,3-diyl bis{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetate}](/img/structure/B15013899.png)
![3-bromo-N'-{(E)-[4-(diethylamino)phenyl]methylidene}benzohydrazide](/img/structure/B15013913.png)

![N-[(11Z)-11H-indeno[1,2-b]quinolin-11-ylidene]cyclohexanamine](/img/structure/B15013929.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(phenylsulfonyl)benzamide](/img/structure/B15013935.png)
![2-[(3-Methylphenyl)amino]-N'-[(E)-(thiophen-2-YL)methylidene]acetohydrazide](/img/structure/B15013939.png)
![(4E)-2-(3-chlorophenyl)-5-methyl-4-[(2-methyl-2-phenylhydrazinyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15013943.png)


![3-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B15013968.png)
